

An In-depth Technical Guide on the Physicochemical Properties of Spirapril Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a prodrug, it is converted in vivo to its active metabolite, **spirapril**at. The efficacy and formulation of a drug substance are fundamentally linked to its physicochemical properties. This guide provides a comprehensive overview of the core physicochemical characteristics of **spirapril** hydrochloride, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Physicochemical Properties

The key physicochemical properties of **spirapril** hydrochloride are summarized in the table below, providing a quantitative foundation for research and development activities.



Property	Value	References
Chemical Formula	C22H30N2O5S2 · HCl	[1][2]
Molecular Weight	503.1 g/mol	[1][3]
Appearance	White to off-white solid	[1][2][4]
Melting Point	192-194°C (with decomposition)	[2][5][6]
Solubility		
Water	Very slightly soluble	[5][7]
Methanol	Soluble	[5][7]
Acetonitrile	Slightly soluble	[5][7]
Methylene Chloride	Practically insoluble	[5][7]
Ethanol	~5 mg/mL	[1]
DMSO	~100 mg/mL	[1][4]
Dimethylformamide	~25 mg/mL	[1]
рКа	Strongest Acidic: 3.62, Strongest Basic: 5.2	[8]
LogP (Octanol/Water)	1.79	[8]
Optical Rotation	$[\alpha]D^{26} = -11.2^{\circ}$ (c=0.4 in ethanol)	[2][5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

This protocol is based on the pharmacopeial capillary method for determining the melting range of a substance.[9][10]



- Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed glass capillary tubes.
- Sample Preparation: The **spirapril** hydrochloride sample must be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9][11]

Procedure:

- The heating block is pre-heated to a temperature approximately 10°C below the expected melting point of **spirapril** hydrochloride.
- The capillary tube containing the sample is inserted into the heating block.
- The temperature is increased at a constant rate, typically 1°C per minute.
- The "onset point," the temperature at which the substance column first collapses against the capillary wall, is recorded.[9]
- The "clear point," the temperature at which the substance becomes completely liquid, is also recorded.
- The melting range is the interval between the onset and clear points. Due to decomposition, the point at which melting begins is often reported as the melting temperature.

Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[4][8][12]

- Materials: Stoppered flasks or vials, an orbital shaker with temperature control, analytical balance, filtration system (e.g., 0.45 μm PTFE syringe filters), and a suitable analytical method for quantification (e.g., HPLC-UV).
- Procedure:



- An excess amount of solid spirapril hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a flask. This ensures that a saturated solution is formed with excess solid remaining.[12]
- The flasks are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated.
- Equilibrium is generally reached when the concentration of the solute in the solution remains constant over time. Samples are typically taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[12]
- Once at equilibrium, the samples are allowed to stand for a short period to allow the excess solid to settle.
- An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
- The filtrate is then diluted as necessary and the concentration of spirapril hydrochloride is determined using a validated analytical method. The pH of the suspension should be verified at the beginning and end of the experiment.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable drugs.[1][13][14]

- Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette for the titrant.[1][14]
- Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution of the drug at a known concentration (e.g., 1 mM).[1][13]
- Procedure:
 - A known volume of the spirapril hydrochloride solution is placed in a beaker with a magnetic stir bar.
 - The pH electrode is immersed in the solution, and an initial pH reading is taken.



- The solution is titrated by adding small, precise increments of the strong base (or acid).
- After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
 [1]
- The titration continues until the pH has passed through the equivalence points of all ionizable groups.
- A titration curve is generated by plotting the pH versus the volume of titrant added. The
 pKa values are determined from the inflection points of this curve, often by analyzing the
 first derivative of the plot.[13]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP).[3][6][15][16]

 Materials: n-Octanol (pre-saturated with water), water or a suitable buffer like PBS pH 7.4 (pre-saturated with n-octanol), separatory funnels or vials, a shaker, and a method for quantifying the analyte in both phases (e.g., HPLC-UV).

Procedure:

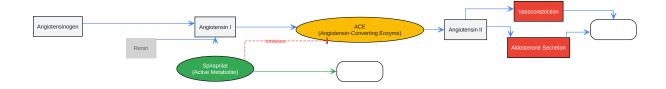
- A known amount of spirapril hydrochloride is dissolved in either the aqueous or the octanol phase.
- A known volume of this solution is placed in a separatory funnel, and a known volume of the other phase is added.
- The funnel is shaken vigorously for a set period to allow for partitioning between the two
 phases and then allowed to stand for the phases to separate completely.
- The concentration of spirapril hydrochloride in both the aqueous and the n-octanol phases is determined.



- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of this ratio. For ionizable compounds like **spirapril**, this determination is often performed at a pH where the molecule is in its neutral form, or the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4).[3][17]

Mechanism of Action: Signaling Pathway

Spirapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, **spirapril**at. [18][19] **Spirapril**at is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][18] [20] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[5] By inhibiting ACE, **spirapril**at blocks the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[5][18][19] The resulting decrease in Angiotensin II levels leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion from the adrenal cortex.[5][18] Lower aldosterone levels decrease sodium and water retention. The combined effect of vasodilation and reduced fluid volume leads to a decrease in blood pressure.[5][18]



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Caption: Mechanism of action of **Spirapril**at on the RAAS pathway.

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